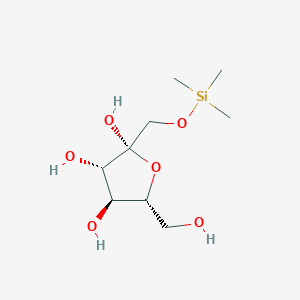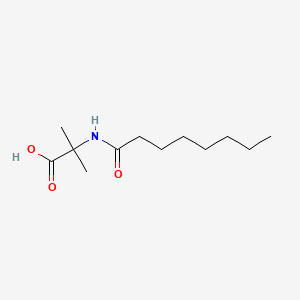
Alanine, 2-methyl-N-(1-oxooctyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine, 2-methyl-N-(1-oxooctyl)- is a chemical compound with the molecular formula C12H23NO3 It is a derivative of alanine, an amino acid, and features a unique structure that includes a 2-methyl group and an N-(1-oxooctyl) substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, 2-methyl-N-(1-oxooctyl)- typically involves the reaction of alanine with an appropriate alkylating agent to introduce the 2-methyl group. The N-(1-oxooctyl) substituent is then added through a subsequent reaction, often involving an acylation process. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of Alanine, 2-methyl-N-(1-oxooctyl)- may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Alanine, 2-methyl-N-(1-oxooctyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, pH, and solvent choice, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
Alanine, 2-methyl-N-(1-oxooctyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Alanine, 2-methyl-N-(1-oxooctyl)- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Alanine, 2-methyl-N-(1-oxooctyl)- include other derivatives of alanine with different substituents, such as:
- Alanine, 2-methyl-N-(1-oxohexyl)-
- Alanine, 2-methyl-N-(1-oxodecyl)-
Uniqueness
What sets Alanine, 2-methyl-N-(1-oxooctyl)- apart from these similar compounds is its specific combination of the 2-methyl and N-(1-oxooctyl) groups.
Eigenschaften
Molekularformel |
C12H23NO3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
2-methyl-2-(octanoylamino)propanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-4-5-6-7-8-9-10(14)13-12(2,3)11(15)16/h4-9H2,1-3H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
PLXBHAOFRHUTEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NC(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



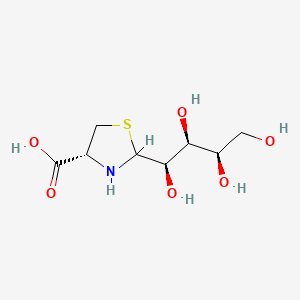

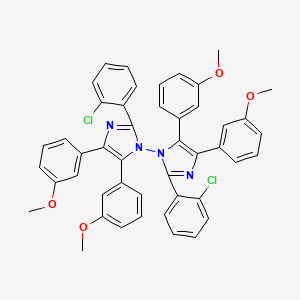

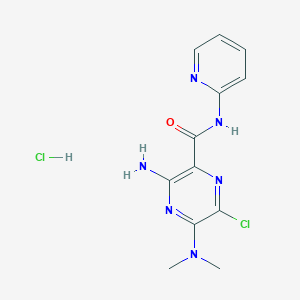
![1-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine;dihydrochloride](/img/structure/B13832809.png)

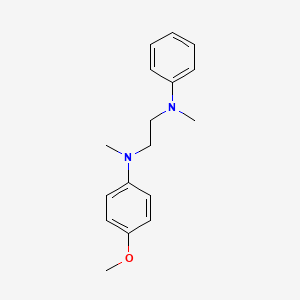
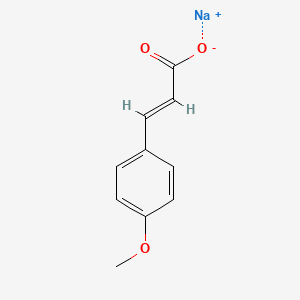
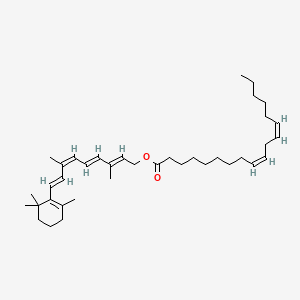
![5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one](/img/structure/B13832842.png)
